molecular formula C12H14N4OS2 B3004480 1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097882-83-0

1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B3004480
CAS No.: 2097882-83-0
M. Wt: 294.39
InChI Key: XDHMIDVTYNVLDL-UHFFFAOYSA-N
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Description

The compound 1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine features a piperazine core substituted with two distinct heterocyclic moieties:

  • 4-Methylthiophene-2-carbonyl group: A thiophene ring with a methyl substituent at the 4-position, linked via a carbonyl group to piperazine. This group contributes lipophilicity and aromatic π-electron density.
  • 1,2,5-Thiadiazol-3-yl group: An electron-deficient heterocycle containing sulfur and nitrogen, known for enhancing metabolic stability and influencing binding interactions .

The molecular formula is deduced as C₁₂H₁₄N₄O S₂ (molecular weight ~298.3 g/mol). Its synthesis likely involves coupling 4-methylthiophene-2-carboxylic acid with 4-(1,2,5-thiadiazol-3-yl)piperazine using reagents like HOBt and EDC•HCl in dichloromethane (DCM) or dimethylformamide (DMF) .

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-9-6-10(18-8-9)12(17)16-4-2-15(3-5-16)11-7-13-19-14-11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHMIDVTYNVLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties
1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound with the molecular formula C12H14N4OS2C_{12}H_{14}N_{4}OS_{2} and a molecular weight of 294.39 g/mol. The compound features a piperazine ring substituted with both a thiadiazole and a methylthiophene moiety, which are known for their diverse biological activities. Its IUPAC name is (4-methylthiophen-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone.

Antimicrobial Activity

Research indicates that compounds containing piperazine and thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine compounds demonstrate effective activity against Mycobacterium tuberculosis, with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 0.008 μM . This suggests potential applications in developing new antitubercular agents.

Antifilarial Activity

Preliminary studies on related piperazine derivatives have revealed promising antifilarial properties. Compounds designed to combine the macrofilaricidal effects of benzopyrones with the microfilaricidal potential of piperazines have shown notable efficacy in laboratory settings . This indicates that this compound may also possess similar antifilarial activity.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural components. The incorporation of thiadiazole and methylthiophene moieties can enhance solubility and bioavailability, which are critical for therapeutic efficacy. The presence of these groups in this compound suggests potential for improved pharmacological profiles compared to simpler piperazine structures.

Synthesis and Evaluation

A study focused on synthesizing various carbonyl piperazine derivatives found that modifications to the piperazine ring significantly affected their biological activities. The synthesized compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra and demonstrated favorable aqueous solubility without significant cytotoxicity . This underscores the importance of structural diversity in enhancing therapeutic potential.

Comparative Analysis

A comparative study of different piperazine derivatives highlighted that those with thiadiazole substitutions exhibited superior antimicrobial properties compared to their non-substituted counterparts. This reinforces the hypothesis that specific functional groups can dramatically influence the biological activity of similar compounds.

CompoundMIC (μM)Solubility (μg/mL)Cytotoxicity
Compound A (related structure)0.008104Low
This compoundTBDTBDTBD

Comparison with Similar Compounds

Substituted Piperazine-Thiadiazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Methylthiophene-2-carbonyl, 1,2,5-thiadiazol-3-yl C₁₂H₁₄N₄O S₂ ~298.3 Combines lipophilic thiophene and electron-deficient thiadiazole -
1-(3,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 3,4-Dichlorobenzoyl, 1,2,5-thiadiazol-3-yl C₁₃H₁₂Cl₂N₄O S 343.23 Higher molecular weight due to Cl substituents; potential enhanced halogen bonding
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-propyl-piperazine (CAS 870987-97-6) Propyl, 4-Cl-thiadiazole C₉H₁₅N₄SCl 246.76 Smaller size; chloro-substitution increases electrophilicity
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-benzyl-piperazine (CAS 870987-93-2) Benzyl, 4-Cl-thiadiazole C₁₃H₁₅N₄SCl 294.80 Benzyl group enhances lipophilicity; chloro-thiadiazole improves stability

Key Observations :

  • The target compound’s methylthiophene-carbonyl group distinguishes it from analogs with benzoyl () or alkyl/benzyl substituents (). This group may improve membrane permeability compared to polar substituents like chlorophenyl.

Piperazine Derivatives with Alternative Heterocycles

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties Reference
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS 923821-13-0) Thiazole C₁₄H₁₆ClN₃S 293.82 Thiazole’s sulfur atom may engage in hydrogen bonding; methylpiperazine increases basicity
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37/RTC93) Thiophene, trifluoromethylphenyl C₁₇H₁₆F₃N₃O S 367.39 Trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects
1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Methoxypyridine C₁₁H₁₂N₅O₂S 286.31 Methoxypyridine increases polarity and potential hydrogen-bonding capacity

Key Observations :

  • Replacement of thiadiazole with thiazole () introduces a basic nitrogen, altering electronic properties and solubility.
  • Methoxypyridine () introduces polar interactions, which may improve aqueous solubility but reduce membrane permeability relative to thiophene.

Key Observations :

  • Amide coupling is a common strategy for piperazine derivatives. Reagent choice (e.g., HOBt vs. TBTU) impacts yield and purity.
  • Microwave-assisted methods () reduce reaction times but require specialized equipment.

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